molecular formula C16H19F3N6 B6472038 N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-amine CAS No. 2640886-63-9

N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-amine

Cat. No.: B6472038
CAS No.: 2640886-63-9
M. Wt: 352.36 g/mol
InChI Key: QNAGXPSMRJYJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-amine features a pyridazine core substituted at position 3 with a dimethylamine group and at position 6 with a piperazine linker. The piperazine is further functionalized with a 2-(trifluoromethyl)pyridin-4-yl group. This trifluoromethylpyridine substituent introduces strong electron-withdrawing effects and lipophilicity, which may enhance binding affinity to biological targets such as neurotransmitter receptors or enzymes.

Properties

IUPAC Name

N,N-dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6/c1-23(2)14-3-4-15(22-21-14)25-9-7-24(8-10-25)12-5-6-20-13(11-12)16(17,18)19/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAGXPSMRJYJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-amine, commonly referred to as a pyridazin derivative, is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19F3N4C_{16}H_{19}F_3N_4 with a molecular weight of 395.4 g/mol. The compound features a pyridazine core substituted with both piperazine and trifluoromethyl groups, which are known to influence its biological activity significantly.

PropertyValue
Molecular FormulaC16H19F3N4C_{16}H_{19}F_3N_4
Molecular Weight395.4 g/mol
CAS NumberNot specified

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors. For instance, the presence of the piperazine moiety can enhance binding affinity to various biological targets, including neurotransmitter receptors and kinases.

Pharmacological Effects

  • Neuroprotective Effects : Some studies have suggested that pyridazine derivatives may exhibit neuroprotective properties by inhibiting enzymes involved in neurodegenerative diseases. For example, compounds related to this compound have been evaluated for their ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in Alzheimer's disease pathology .
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties, particularly against Mycobacterium tuberculosis. Analogous compounds have shown significant activity with IC50 values in the low micromolar range .
  • Anti-tubercular Activity : In a study evaluating various derivatives, some exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating that modifications to the pyridazine structure can enhance anti-tubercular efficacy .

Case Study 1: Neuroprotective Efficacy

A recent study explored the effects of a pyridazine derivative similar to this compound on mouse models of Alzheimer's disease. The compound demonstrated significant inhibition of nSMase2 and showed improved cognitive function in treated mice compared to controls, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of various pyridazine derivatives against Mycobacterium tuberculosis. The study highlighted that certain modifications led to enhanced potency and reduced cytotoxicity in human cell lines, making them promising candidates for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Pyridazine-Based Analogues
  • N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine (): Key Difference: Replaces the 2-(trifluoromethyl)pyridin-4-yl group with a 6-methylpyrazin-2-yl moiety. Methylpyrazine may engage in π-π stacking interactions, differing from the electron-deficient trifluoromethylpyridine.
  • 6-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine (): Key Difference: Substitutes the trifluoromethylpyridine with a 5-bromofuran-2-carbonyl group.
2.1.2 Piperazine-Linked Heterocycles
  • S 18126 and L 745,870 (): S 18126: Features a benzoindane core with a 2,3-dihydrobenzo[1,4]dioxin-6-yl-piperazine group. L 745,870: Contains a pyrrolo[2,3b]pyridine core with a 4-chlorophenyl-piperazine group. Comparison: Both exhibit high selectivity for dopamine D4 receptors (Ki = 2.4–2.5 nM) over D2/D3.
  • N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine (): Key Difference: Incorporates a cyclopentyl-tetrahydro-2H-pyran scaffold instead of pyridazine.

Physicochemical and Pharmacological Properties

Compound Name Core Structure Piperazine Substituent Molecular Weight (g/mol) logP (Predicted) Key Pharmacological Activity
Target Compound Pyridazine 2-Trifluoromethylpyridin-4-yl ~413.4* ~2.8† Potential D4 antagonism
N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine Pyridazine 6-Methylpyrazin-2-yl ~357.4 ~1.9 Not reported
S 18126 Benzoindane 2,3-Dihydrobenzo[1,4]dioxin-6-yl 426.5 ~3.2 D4 Ki = 2.4 nM
L 745,870 Pyrrolopyridine 4-Chlorophenyl 327.8 ~2.5 D4 Ki = 2.5 nM

*Calculated using molecular formula.
†Estimated via ChemDraw.

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to methylpyrazine analogues, favoring blood-brain barrier penetration but risking metabolic instability.
  • Receptor Selectivity : Unlike raclopride (D2/D3 antagonist, Ki = 1.1–1.4 nM), the target compound’s piperazine-pyridine motif aligns with D4-selective antagonists like S 18126 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.